Beryllium carbide

Nuclear Materials Radiation Damage Ion Irradiation

Beryllium carbide (Be2C) is a refractory metal carbide engineered for extreme environments. Its cubic anti-fluorite structure, high decomposition temperature (≥2100°C), and proven radiation tolerance (no degradation at 30 dpa, 500°C) make it a compelling neutron moderator alternative to graphite in molten salt reactors. It also serves as a sintering aid enabling pressureless densification of B₄C and as a PECVD coating precursor for ICF ablator materials. Synthesized via the high-purity direct Be+C route, it ensures ultra-low nitride contamination (0.05% Be₃N₂). Procure this advanced material to overcome limitations of conventional moderators and ceramic processing.

Molecular Formula Be2C
CBe2
Molecular Weight 30.035 g/mol
CAS No. 506-66-1
Cat. No. B3343149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeryllium carbide
CAS506-66-1
Molecular FormulaBe2C
CBe2
Molecular Weight30.035 g/mol
Structural Identifiers
SMILES[Be]=C=[Be]
InChIInChI=1S/C.2Be
InChIKeyUQVOJETYKFAIRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beryllium Carbide (Be2C, CAS 506-66-1): Technical Profile and Procurement Considerations


Beryllium carbide (Be2C) is a refractory metal carbide exhibiting a cubic anti-fluorite crystal structure with a density of 1.90 g/cm³ and a decomposition temperature of ≥2100°C [1]. The compound is characterized by high neutron moderation efficiency, low neutron absorption cross section, and exceptional high-temperature stability [2]. Be2C has emerged as a candidate material for advanced nuclear reactor moderators, particularly in molten salt reactor (MSR) designs where conventional graphite moderators face limitations related to radiation damage, salt impregnation, and fission product gas retention [3]. The compound is typically synthesized via direct reaction of beryllium metal powder with carbon at temperatures above 900°C, or through carbothermal reduction of beryllium oxide with carbon at temperatures exceeding 1500°C [4].

Beryllium Carbide vs. Graphite and Beryllium Oxide: Material Selection Risks in High-Temperature Nuclear Applications


In-class substitution among neutron moderator materials is technically constrained by fundamentally divergent performance characteristics under operational conditions. Graphite, the incumbent moderator in molten salt reactor designs, exhibits well-documented vulnerability to radiation-induced dimensional instability, salt impregnation into porosity, and retention of fission product gases—concerns that directly informed ORNL's 1967 decision to reduce MSR power density [1]. Beryllium oxide (BeO), while offering high thermal conductivity and established moderator performance, presents toxicity hazards during fabrication and proves difficult to form into complex geometries [1]. Beryllium metal itself lacks sufficient high-temperature structural integrity for advanced reactor designs [1]. These material-specific limitations necessitate a systematic, evidence-based evaluation of Be2C against these comparators across multiple performance dimensions including radiation tolerance, molten salt compatibility, thermal stability, and neutronic efficiency.

Beryllium Carbide: Quantitative Differential Evidence for Scientific Selection


Radiation Tolerance: Be2C Maintains Crystallinity to 30 dpa vs. Graphite Dimensional Instability

Be2C exhibits radiation tolerance under high-dose conditions with no evidence of amorphization, phase precipitation, or dislocation loops up to 30 displacements per atom (dpa) at temperatures up to 500°C [1]. In contrast, graphite moderators in molten salt reactors suffer from radiation-induced dimensional changes that historically forced power density reductions and design compromises [2]. The absence of observable radiation damage in Be2C at 30 dpa—a dose level relevant to reactor service conditions—represents a quantifiable advantage over graphite's documented radiation degradation behavior.

Nuclear Materials Radiation Damage Ion Irradiation

Molten Salt Compatibility: Be2C Shows No Mass Loss or Salt Intrusion After 100 Hours in FLiBe

Be2C demonstrates chemical compatibility with molten fluoride salt (FLiBe) under static exposure conditions, exhibiting little to no signs of mass loss or salt intrusion after 100 hours of exposure [1]. This contrasts sharply with graphite, where salt impregnation into pores and retention of fission product gases are persistent operational concerns that drive reactor design limitations [2]. The 100-hour FLiBe exposure data, while preliminary, represents the first experimental evidence of Be2C's compatibility in molten salt environments.

Molten Salt Reactors FLiBe Salt Corrosion Resistance

Thermal Decomposition Temperature: Be2C ≥2100°C vs. Be Metal Inapplicability Above ~1287°C

Be2C exhibits a decomposition temperature of ≥2100°C [1], significantly exceeding the practical upper temperature limit of beryllium metal, which cannot be used for high-temperature reactor designs due to inadequate structural performance [2]. This thermal stability advantage enables Be2C deployment in elevated-temperature reactor concepts where metallic beryllium is inapplicable.

High-Temperature Materials Refractory Ceramics Thermal Stability

Bulk vs. Coating Form: PECVD Be2C Coatings Exhibit Oxidation Resistance Unlike Bulk Be2C

Plasma-enhanced chemical vapor deposition (PECVD) produces Be2C coatings that are resistant to oxidation and hydrolysis in dry/moist air, a behavior that differs from bulk Be2C [1]. The coatings, deposited at substrate temperatures as low as 250°C, demonstrate acceptable hydrogen permeability and meet major requirements for ablator material in inertial confinement fusion (ICF) target capsules [1].

Inertial Confinement Fusion Plasma-Enhanced CVD Protective Coatings

Sintering Aid Function: Be2C Addition Enables Pressureless Sintering of B4C to 94% Theoretical Density

Beryllium carbide functions as a sintering aid for boron carbide (B4C), enabling densification without the energy-intensive hot-pressing typically required. Addition of 1% Be2C to submicron B4C powder, sintered at 2280°C in argon-nitrogen atmosphere, achieves 94% theoretical density with uniform equiaxed grain microstructure [1]. This compares favorably to conventional B4C hot-pressing which requires temperatures ≥2000°C and pressures of 3000–5000 psi, yielding only simple billet geometries that require costly diamond machining [1].

Boron Carbide Sintering Aids Advanced Ceramics Processing

Processing Purity Advantage: Be+C Direct Synthesis at ~1000°C Yields 95.8% Be2C vs. BeO+C Method 2–3% Be3N2

The direct reaction between beryllium metal powder and carbon proceeds at approximately 1000°C—substantially lower than the beryllium oxide–carbon reduction temperature (>1500°C) [1]. This lower-temperature process produces Be2C with only ~0.05% nitrogen contamination (as Be3N2), whereas the BeO–C carbothermal route yields product containing 2–3% Be3N2 even when driven to completion [1]. In optimized conditions, the Be+C direct reaction yields 95.8% Be2C with 2.74% BeO, 0.052% Be3N2, and 0.91% free carbon [1].

Carbide Synthesis High-Purity Materials Process Optimization

Beryllium Carbide: Validated Application Scenarios Based on Comparative Evidence


High-Temperature Molten Salt Reactor (MSR) Neutron Moderator

Be2C is positioned as an alternative to graphite moderators in MSR designs, supported by experimental evidence of radiation tolerance (no degradation at 30 dpa, 500°C [1]) and molten salt compatibility (100-hour FLiBe exposure without mass loss or salt intrusion [1]). The compound's high decomposition temperature (≥2100°C [2]) and neutronic efficiency [3] address graphite's limitations in radiation damage, salt impregnation, and fission product gas retention. This scenario is most relevant for advanced reactor developers seeking moderator materials capable of extended service life in high-temperature fluoride salt environments.

Inertial Confinement Fusion (ICF) Target Capsule Ablator Coating

PECVD-deposited Be2C coatings offer oxidation and hydrolysis resistance in dry/moist air—a property absent in bulk Be2C [1]. Deposited at low substrate temperature (250°C) with acceptable hydrogen permeability [1], these coatings meet critical requirements for ICF ablator materials. This scenario addresses fusion energy research programs requiring thin-film beryllium-containing coatings with controlled permeability and environmental stability during target fabrication and handling.

Boron Carbide Sintering Aid for Net-Shape Advanced Ceramic Components

Be2C enables pressureless sintering of B4C to high density (94% theoretical with 1% Be2C addition at 2280°C [1]), eliminating the need for costly hot-pressing and enabling complex net-shape fabrication. This application scenario serves manufacturers of B4C armor, wear-resistant components, and nuclear control rods where hot-pressing limitations (high pressure, simple billet geometry, diamond machining costs) constrain production economics and design flexibility.

High-Purity Be2C Synthesis for Nuclear-Grade Feedstock

The Be+C direct reaction route at ~1000°C produces Be2C with dramatically reduced nitride contamination (0.05% Be3N2) compared to the BeO+C carbothermal method (2–3% Be3N2 [1]), yielding 95.8% pure product under optimized conditions [1]. This scenario applies to specialty chemical manufacturers supplying beryllium compounds for nuclear applications where nitrogen impurity content must be minimized to meet reactor-grade material specifications.

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